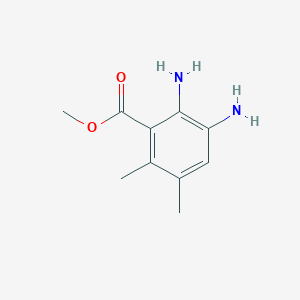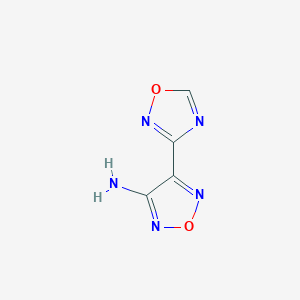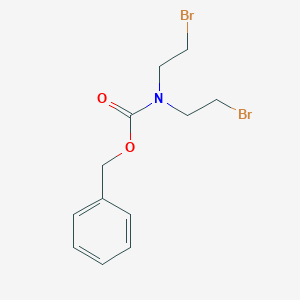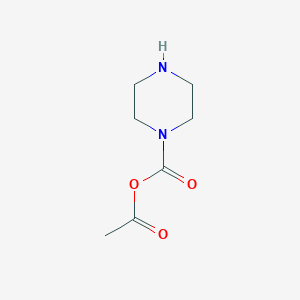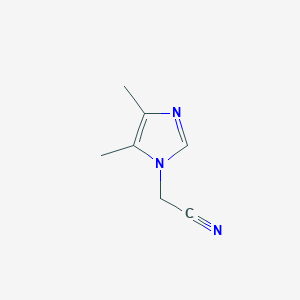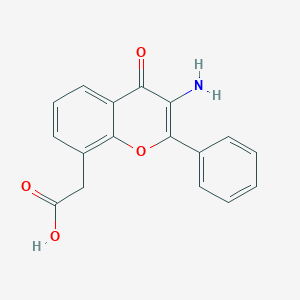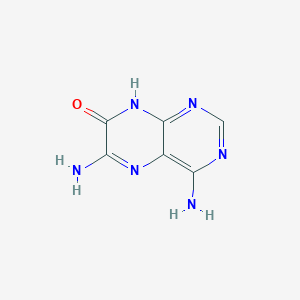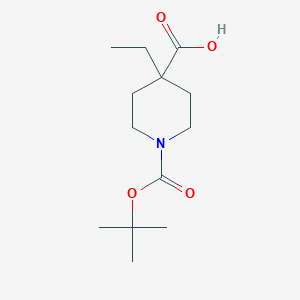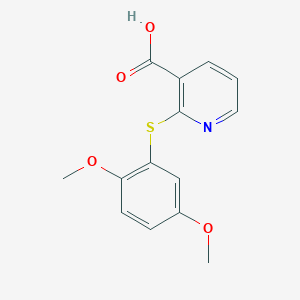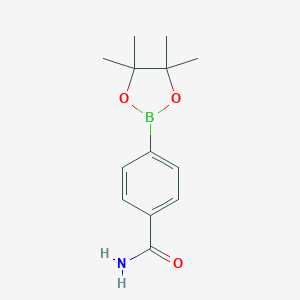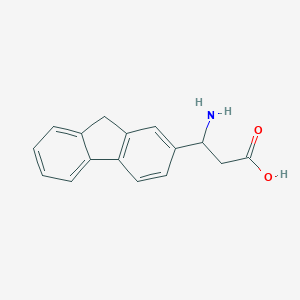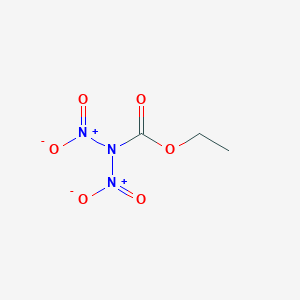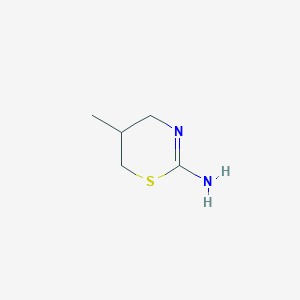
5-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MTSET, and it is a thiol-specific reagent that is used to modify proteins and other biomolecules. The compound has a unique structure that allows it to interact with thiol groups in proteins, leading to modifications that can be used to study the function and structure of these biomolecules.
作用機序
The mechanism of action of 5-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine involves the modification of thiol groups in proteins. This compound reacts with the thiol group in cysteine residues, forming a covalent bond that modifies the protein's structure and function. This modification can lead to changes in the activity of the protein, making it an important tool for studying protein function.
生化学的および生理学的効果
The biochemical and physiological effects of 5-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine are dependent on the specific protein or biomolecule that is being modified. In general, this compound can lead to changes in protein activity, stability, and interactions with other biomolecules. These changes can have significant effects on the function of the protein and the biological processes it is involved in.
実験室実験の利点と制限
One of the main advantages of using 5-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine in lab experiments is its specificity for thiol groups in proteins. This specificity allows researchers to modify specific cysteine residues in proteins, leading to changes in their function and activity. However, the use of this compound can also have limitations, such as the potential for off-target effects and the need for careful control of experimental conditions.
将来の方向性
There are several potential future directions for research involving 5-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine. One possible direction is the development of new methods for using this compound to study protein function and interactions. Additionally, researchers may explore the use of this compound in drug discovery and development, as it has the potential to modify protein targets that are involved in disease processes. Finally, there may be opportunities to use this compound in the development of new diagnostic tools for detecting and monitoring diseases.
合成法
The synthesis of 5-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine is a complex process that involves several steps. The most common method for synthesizing this compound involves the reaction of 2-aminoethanethiol with methyl vinyl sulfone. This reaction results in the formation of the intermediate compound, which is then treated with sodium borohydride to produce the final product.
科学的研究の応用
The unique properties of 5-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine make it an ideal reagent for studying the structure and function of proteins and other biomolecules. This compound is commonly used in biochemical research to modify thiol groups in proteins, leading to changes in their activity and function. Additionally, this compound can be used to study the interactions between proteins and other biomolecules, such as nucleic acids and lipids.
特性
CAS番号 |
179413-53-7 |
|---|---|
製品名 |
5-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine |
分子式 |
C5H10N2S |
分子量 |
130.21 g/mol |
IUPAC名 |
5-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine |
InChI |
InChI=1S/C5H10N2S/c1-4-2-7-5(6)8-3-4/h4H,2-3H2,1H3,(H2,6,7) |
InChIキー |
QVNCACITRKLYMI-UHFFFAOYSA-N |
SMILES |
CC1CN=C(SC1)N |
正規SMILES |
CC1CN=C(SC1)N |
同義語 |
4H-1,3-Thiazin-2-amine,5,6-dihydro-5-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B70170.png)
